1-{4-[({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one
Description
This compound features a thieno[3,2-d]pyrimidin-4(3H)-one core substituted with a 3-methyl-4-oxo group, a sulfanylmethyl linker, and a phenyl-pyrrolidin-2-one moiety. The thienopyrimidinone scaffold is a privileged structure in medicinal chemistry, known for its bioisosteric resemblance to purines, enabling interactions with kinase and enzyme active sites .
Properties
IUPAC Name |
3-methyl-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-20-17(23)16-14(8-10-24-16)19-18(20)25-11-12-4-6-13(7-5-12)21-9-2-3-15(21)22/h4-8,10H,2-3,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYODHBXBJOQFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=C(C=C3)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one typically involves multiple steps. One common method starts with the preparation of thieno[3,2-d]pyrimidine derivatives. This can be achieved by cyclizing 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate .
This can be done by reacting the thienopyrimidine derivative with appropriate thiol and amine reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using more efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{4-[({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or alkyl halides; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-{4-[({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{4-[({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
Core Heterocycle Variations: Thieno[3,2-d]pyrimidinones (target compound) vs. thieno[2,3-d]pyrimidinones (): The position of the sulfur atom in the thiophene ring alters electronic properties. Pyrido[3,4-d]pyrimidinones (): The nitrogen-rich pyrido core enhances solubility but may reduce blood-brain barrier penetration compared to thieno analogs .
Substituent Effects :
- Sulfanylmethyl vs. Sulfanyl-alkylaryl : The target compound’s sulfanylmethyl-phenyl group provides a balance between solubility and target engagement, whereas bulkier substituents (e.g., 4-fluorophenyl in ) improve selectivity but increase molecular weight .
- Pyrrolidin-2-one vs. Piperazine : The pyrrolidin-2-one tail in the target compound introduces rigidity, reducing off-target interactions compared to flexible piperazine linkers in .
Biological Activity Trends: Thieno[2,3-d]pyrimidinones () are reported as kinase inhibitors with IC50 values in the nanomolar range, while pyrido[3,4-d]pyrimidinones () show potent antiviral activity . The target compound’s pyrrolidin-2-one moiety may confer unique binding kinetics, as seen in analogs like , where similar groups improve half-life in preclinical models .
Biological Activity
1-{4-[({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one is a complex organic compound that belongs to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and anti-cancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 334.4 g/mol. The unique structural features of this compound include a thieno[3,2-d]pyrimidine core and a pyrrolidine ring, which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated through various in vitro and in vivo studies. Key findings include:
- Anti-inflammatory Activity : Studies have shown that derivatives of thienopyrimidines exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been reported to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell cultures .
- Anti-cancer Activity : Research indicates that thienopyrimidine derivatives can induce apoptosis in cancer cells. A study demonstrated that compounds with a similar scaffold showed cytotoxic effects against breast cancer cell lines by activating caspase pathways .
- Enzyme Inhibition : The compound has also been evaluated for its ability to inhibit specific enzymes associated with disease pathways. For example, it may act as an inhibitor of certain kinases involved in cancer progression, although further studies are needed to confirm these interactions.
Case Studies
Several case studies highlight the biological efficacy of related compounds:
Case Study 1: Anti-inflammatory Effects
In a study involving animal models of inflammation, thienopyrimidine derivatives were administered to assess their impact on inflammatory markers. Results indicated a significant reduction in edema and inflammatory cytokine levels compared to control groups.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted using various cancer cell lines (e.g., MCF-7 for breast cancer). The results showed that treatment with thienopyrimidine derivatives led to a dose-dependent decrease in cell viability, suggesting potential therapeutic applications in oncology.
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-{4-[({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one, and how can reaction yields be optimized?
- Methodology :
- Stepwise synthesis : Combine thieno[3,2-d]pyrimidin-4-one derivatives with substituted phenyl-pyrrolidin-2-one intermediates via sulfanyl linkage. Catalytic acid (e.g., p-toluenesulfonic acid) enhances thiourea-mediated cyclization steps, as demonstrated in analogous chromeno-pyrimidine syntheses .
- Yield optimization : Use a 3:1 molar ratio of aldehyde to thiourea derivatives to minimize side reactions. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) to improve final product purity .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., pyrrolidin-2-one carbonyl at ~175 ppm, thieno-pyrimidine protons at 6.5–8.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 403.12 [M+H]⁺ for C₁₉H₁₈N₂O₂S₂) with <2 ppm error tolerance .
- X-ray crystallography : Resolve structural ambiguities (e.g., sulfanyl-methyl bridge conformation) using single-crystal data (R factor <0.05) .
Advanced Research Questions
Q. How can computational modeling predict the drug-likeness and bioavailability of this compound?
- Methodology :
- Physicochemical properties : Use SwissADME or Molinspiration to calculate logP (~2.5), topological polar surface area (~90 Ų), and H-bond donors/acceptors. Ideal ranges: logP 2–3, TPSA <140 Ų .
- Oral bioavailability : Apply Lipinski’s Rule of Five (molecular weight <500, ≤5 H-bond donors). For this compound, molecular weight (~390) and H-bond donors (≤2) suggest favorable absorption .
Q. What experimental strategies resolve discrepancies in biological activity data across studies?
- Methodology :
- Dose-response standardization : Use in vitro assays (e.g., IC₅₀ determination) with controls for batch-to-batch variability. Replicate studies in ≥3 independent experiments .
- Mechanistic validation : Cross-validate target engagement via SPR (surface plasmon resonance) or thermal shift assays to confirm binding to pyrimidine-dependent enzymes .
Q. How can crystallographic disorder in the thieno-pyrimidine core be addressed during structural analysis?
- Methodology :
- Data refinement : Apply SHELXL’s PART instruction to model disorder (e.g., methyl group orientation). Use restraints (e.g., DFIX, SIMU) to stabilize thermal parameters .
- Validation tools : Check residual density maps (≤0.3 eÅ⁻³) and ADPs (anisotropic displacement parameters) using PLATON .
Q. What are the best practices for designing SAR studies on this compound’s derivatives?
- Methodology :
- Scaffold modification : Systematically vary substituents (e.g., replace pyrrolidin-2-one with piperidin-2-one) to assess impact on bioactivity .
- Statistical analysis : Use multivariate regression (e.g., PLS) to correlate substituent electronic/hydrophobic parameters (Hammett σ, π values) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
